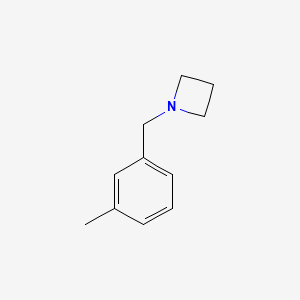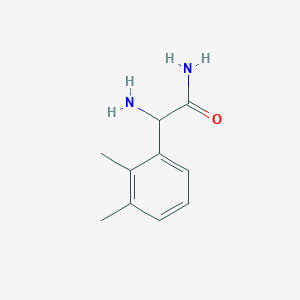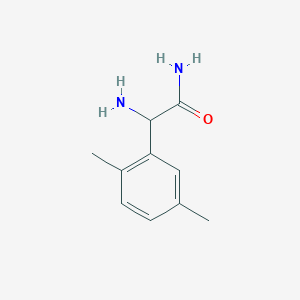
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine is a synthetic organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine typically involves multi-step organic reactions. One common approach might include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving aromatic amines and aldehydes.
Introduction of the Fluorenylidene Group: This step may involve the reaction of the acridine core with fluorenone derivatives under basic conditions.
Boc Protection: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the fluorenylidene group to fluorenyl using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield fluorenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine depends on its specific application. For example:
In medicinal chemistry: It may interact with DNA or proteins, inhibiting their function and leading to therapeutic effects.
In materials science: It may participate in electron transfer processes, contributing to its function as a semiconductor or light-emitting material.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: A parent compound with similar structural features.
9,10-Dihydroacridine: A reduced form of acridine with similar reactivity.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups.
Uniqueness
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine is unique due to the combination of the Boc-protected acridine core and the fluorenylidene group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C31H25NO2 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
tert-butyl 9-fluoren-9-ylideneacridine-10-carboxylate |
InChI |
InChI=1S/C31H25NO2/c1-31(2,3)34-30(33)32-26-18-10-8-16-24(26)29(25-17-9-11-19-27(25)32)28-22-14-6-4-12-20(22)21-13-5-7-15-23(21)28/h4-19H,1-3H3 |
Clé InChI |
SBHRTCASKXEXFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


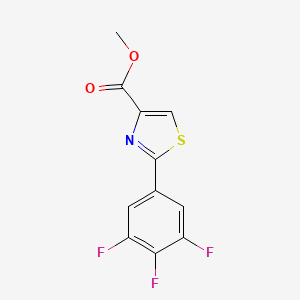

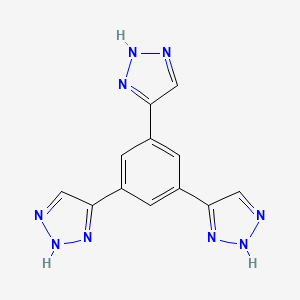
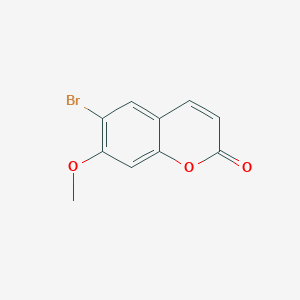
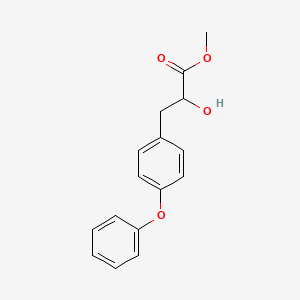
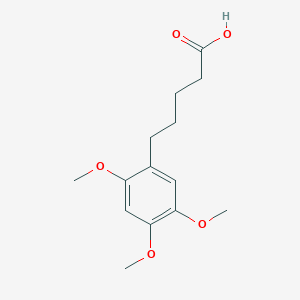
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)

